molecular formula C12H17ClN2 B15047586 N-(3-chloro-2-methylphenyl)piperidin-4-amine

N-(3-chloro-2-methylphenyl)piperidin-4-amine

Cat. No.: B15047586
M. Wt: 224.73 g/mol
InChI Key: UQKOYTJUHSCLKT-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)piperidin-4-amine is a piperidine derivative featuring a 3-chloro-2-methylphenyl substituent attached to the nitrogen atom of the piperidin-4-amine core. The chlorine and methyl groups on the aromatic ring confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H17ClN2/c1-9-11(13)3-2-4-12(9)15-10-5-7-14-8-6-10/h2-4,10,14-15H,5-8H2,1H3

InChI Key

UQKOYTJUHSCLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)piperidin-4-amine typically involves the reaction of 3-chloro-2-methylaniline with piperidine under specific conditions. One common method is the reductive amination of 3-chloro-2-methylbenzaldehyde with piperidine, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(3-chloro-2-methylphenyl)piperidin-4-amine with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and synthetic yields where available.

Compound Molecular Formula Substituents (Aryl Group) Key Features Reference
This compound C₁₂H₁₇ClN₂ 3-chloro-2-methylphenyl Chlorine and methyl groups enhance lipophilicity; potential steric hindrance. -
N-(3-Methylphenyl)piperidin-4-amine C₁₂H₁₈N₂ 3-methylphenyl Lacks chlorine, increasing metabolic stability but reducing electron-withdrawing effects.
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine C₁₄H₂₀ClN₂ 4-chlorobenzyl Benzyl substitution introduces flexibility; methyl on piperidine alters basicity.
N-(4-Chloro-3-methoxyphenyl)piperidin-4-amine C₁₂H₁₅ClN₂O 4-chloro-3-methoxyphenyl Methoxy group improves solubility; chlorine retains electronic effects.
N-(3,4-Dichlorophenyl)piperidin-4-amine C₁₁H₁₂Cl₂N₂ 3,4-dichlorophenyl Dual chlorine atoms increase hydrophobicity and steric bulk.

Key Observations:

However, steric hindrance from chlorine may reduce accessibility to certain receptors . Methyl vs. Methoxy: Methyl groups (as in N-(3-methylphenyl)piperidin-4-amine) increase lipophilicity, whereas methoxy groups (e.g., in compound 31 from ) improve aqueous solubility due to hydrogen bonding .

Synthetic Accessibility :

  • Coupling reactions between halogenated aryl precursors (e.g., 2-halo-5-chloro-nitrobenzene) and piperidin-4-amine are common, with yields ranging from 61% to 63% for similar compounds .
  • Substituted benzyl groups (e.g., 4-chlorobenzyl in ) require additional steps for alkylation, increasing synthetic complexity .

N-Methylation (as in ) is a common strategy to modulate basicity and blood-brain barrier penetration .

Biological Activity

N-(3-chloro-2-methylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}ClN
  • Molecular Weight : Approximately 197.69 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloro and a methyl group on the phenyl moiety.

The biological activity of this compound may be attributed to several mechanisms:

  • Binding to Receptors : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It has the potential to inhibit certain enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
  • Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses to external stimuli.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of cell cycle kinases
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Evaluation

A study evaluated the effects of this compound on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM). The results indicated significant cytotoxicity, with IC50_{50} values suggesting effective dose-dependent responses leading to apoptosis through caspase activation .

Interaction Studies

Molecular docking studies have been employed to predict the binding affinities and modes of this compound with relevant proteins. These studies provide insights into the critical interactions that stabilize the compound within active sites, revealing its potential therapeutic effects.

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